molecular formula C17H19N3O3S B4622151 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B4622151
M. Wt: 345.4 g/mol
InChI Key: PUJBOHPWGTYXSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzotriazoles involves various strategies, including the reaction of sulfonylbis(benzotriazole) with secondary amines to afford sulfamidotriazobenzenes and N-sulfonylbenzotriazoles under specific conditions (Katritzky et al., 2007). Another approach includes the synthesis of 2H-benzotriazoles from azobenzenes and N-sulfonyl azides through sequential rhodium-catalyzed amidation and oxidation (Ryu et al., 2014).

Molecular Structure Analysis

Structural studies of benzotriazole derivatives reveal detailed insights into their molecular conformation. For instance, analysis through multinuclear NMR and X-ray diffraction can establish the molecular conformation around single bonds connecting aromatic systems, providing insights into their structural dynamics (Claramunt et al., 2007).

Chemical Reactions and Properties

Benzotriazole compounds undergo various chemical reactions, including diazotransfer reactions to produce N-(α-azidoacyl)benzotriazoles convenient for acylations (Katritzky et al., 2010). Such reactions are pivotal for synthesizing a wide range of azides and diazo compounds, showcasing the chemical versatility of benzotriazole derivatives.

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography and spectroscopic analyses provide detailed information on the crystal packing and intermolecular interactions within these compounds, which influence their physical properties (Abdireymov et al., 2011).

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives, including reactivity, stability, and functional group transformations, are fundamental to their utility in synthetic chemistry. Studies have shown that these compounds can undergo rearrangement and coordination reactions, which are essential for the development of novel compounds with targeted properties (Bermejo et al., 2000).

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

One area of application involves the study of cocrystallization processes with N-donor type compounds, highlighting the compound's role in forming intricate hydrogen-bonding supramolecular architectures. For instance, benzotriazole derivatives have been utilized to crystallize with 5-sulfosalicylic acid, demonstrating the potential of such compounds in crystal engineering and host-guest chemistry. This research elucidates the influence of hydrogen-bonding synthons on crystal packing, showcasing the compound's utility in designing novel crystalline materials with specific properties (Wang et al., 2011).

Synthesis of Sulfamidotriazobenzenes

Another significant application is in the synthesis of sulfamidotriazobenzenes, demonstrating the compound's versatility in organic synthesis. The research indicates that easily accessible derivatives of benzotriazole react with secondary amines to afford sulfamidotriazobenzenes via substitution and ring-opening reactions. This process highlights the compound's role in the development of new synthetic methodologies that can lead to the production of a variety of chemical structures with potential applications in medicinal chemistry and materials science (Katritzky et al., 2007).

Development of Novel Compounds with Biological Activities

Research has also focused on the synthesis of novel derivatives with potential biological activities, such as inhibitors of vascular endothelial growth factor receptor (VEGFR-2), highlighting the therapeutic potential of benzotriazole sulfonamide derivatives. These compounds have been evaluated for their anticancer activity against various cancer cell lines, demonstrating the compound's applicability in the discovery of new anticancer agents. The most active derivatives were further investigated for their ability to inhibit VEGFR-2, showcasing the compound's relevance in the development of targeted cancer therapies (Ghorab et al., 2016).

properties

IUPAC Name

1-(2,5-dimethyl-4-propoxyphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-9-23-16-10-13(3)17(11-12(16)2)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBOHPWGTYXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Reactant of Route 2
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Reactant of Route 3
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Reactant of Route 4
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Reactant of Route 5
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Reactant of Route 6
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole

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